21-Dehydro Clocortolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

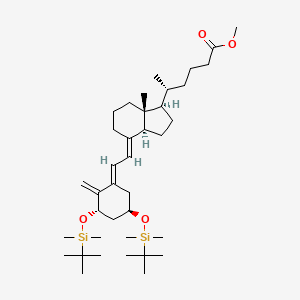

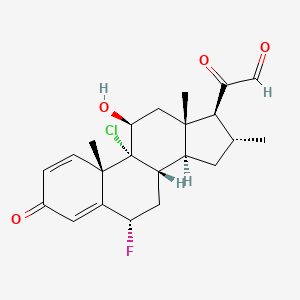

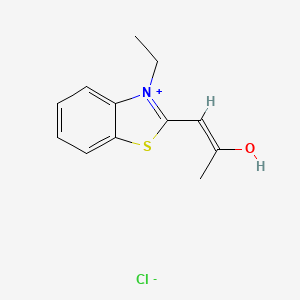

21-Dehydro Clocortolone, also known as Clocortolone, is a medium potency corticosteroid often used as a topical cream for the relief of inflammatory and pruritic (itching) conditions arising from steroid-responsive dermatoses of the scalp . It is unique among steroids in that it contains a chlorine atom and a fluorine atom .

Synthesis Analysis

The synthesis of clocortolone was invented and patented by Emanuel Kaspar and Rainer Philippson in 1973 . The molecule was thoroughly studied by 13C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements .

Molecular Structure Analysis

The structural characteristics of clocortolone pivalate are unique in the topical corticosteroid field having high penetration power through the stratum corneum of skin as well as low corticosteroid-related adverse effects . The molecule was thoroughly studied by 13C 2DPASS CP MAS NMR and spin–lattice relaxation time measurements .

Chemical Reactions Analysis

The chemical reactions of clocortolone involve the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid .

Physical And Chemical Properties Analysis

The molecular weight of 21-Dehydro Clocortolone is 408.89 and its molecular formula is C22H26ClFO4 . It is a small molecule and is approved for use .

Scientific Research Applications

Treatment of Corticosteroid-Responsive Skin Disorders

Clocortolone pivalate, a derivative of 21-Dehydro Clocortolone, is a class IV mid-strength topical glucocorticoid . It is used for the treatment of corticosteroid-responsive skin disorders . After topical application, the glucocorticoid achieves a higher concentration in inflamed skin compared to normal skin .

Anti-Inflammatory Properties

Like other topical corticosteroids, clocortolone has anti-inflammatory properties . These properties make it effective in treating various skin conditions that involve inflammation .

Antipruritic Properties

Clocortolone also has antipruritic (anti-itching) properties . It can be used to alleviate itching in various dermatological conditions .

Vasoconstrictive Properties

Clocortolone has vasoconstrictive properties . This means it can constrict blood vessels, which can help reduce inflammation and swelling .

Low Systemic Absorption

Pharmacologic studies have shown that there is little systemic absorption of clocortolone pivalate, which means it has a low risk of causing systemic side effects .

Use in Eczematous Dermatoses

Clocortolone is commonly used in eczematous dermatoses . It can help reduce inflammation and itching associated with these conditions .

Structural and Dynamic Studies

Research has been conducted to understand the structure and dynamics of clocortolone pivalate . These studies can help in the development of advanced corticosteroids .

Safety and Hazards

Clocortolone is a moderate potency topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved . For safety data, please refer to the safety data sheet .

Mechanism of Action

Target of Action

The primary target of 21-Dehydro Clocortolone, also known as Clocortolone, is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses in the body .

Mode of Action

Clocortolone interacts with its target, the glucocorticoid receptor, by binding to it . This binding initiates a series of transcriptional changes, leading to the induction of phospholipase A2 inhibitory proteins , collectively known as lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

The action of Clocortolone affects the arachidonic acid pathway . By inducing lipocortins, Clocortolone inhibits the release of arachidonic acid, a common precursor of inflammatory mediators like prostaglandins and leukotrienes . This inhibition disrupts the production of these mediators, thereby reducing inflammation .

Pharmacokinetics

Like other topical corticosteroids, Clocortolone, once absorbed through the skin, is handled through pharmacokinetic pathways similar to systemically administered corticosteroids . The extent of percutaneous absorption of topical corticosteroids like clocortolone is determined by many factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings .

Result of Action

The molecular and cellular effects of Clocortolone’s action are primarily anti-inflammatory , antipruritic (anti-itching), and vasoconstrictive . By inhibiting the release of arachidonic acid and subsequently reducing the production of inflammatory mediators, Clocortolone alleviates inflammation and itching . Additionally, it can cause vasoconstriction, which reduces redness and swelling .

Action Environment

The action, efficacy, and stability of Clocortolone can be influenced by various environmental factors. For instance, the presence of occlusive dressings can increase the absorption of the drug, potentially enhancing its effects . The integrity of the epidermal barrier can also affect the absorption and efficacy of the drug .

properties

IUPAC Name |

2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,10-11,13-14,16,18-19,28H,6,8-9H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXQZXLACNQJND-RFPWEZLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)C=O)C)O)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C=O)C)O)Cl)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)